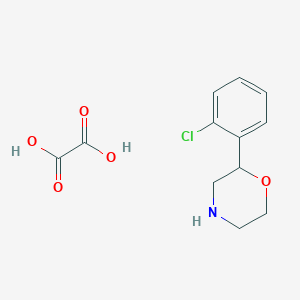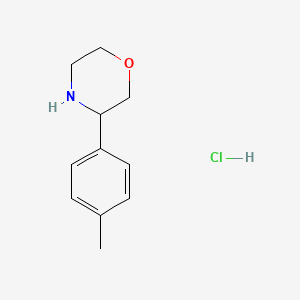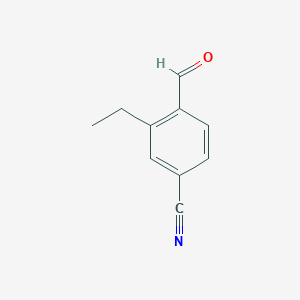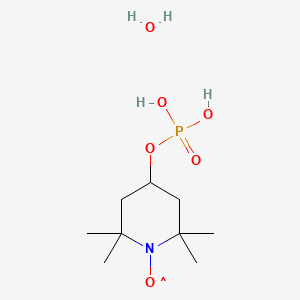
CID 16211714
Vue d'ensemble
Description
CID 16211714 is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound, also known as 3-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, has been synthesized using various methods and has shown promising results in biochemical and physiological studies. In
Mécanisme D'action
The mechanism of action of CID 16211714 is not fully understood. However, studies have suggested that CID 16211714 exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, MAPK/ERK pathway, and NF-κB pathway. CID 16211714 has also been shown to inhibit the activity of various enzymes, including histone deacetylases and phosphodiesterases.
Biochemical and Physiological Effects
CID 16211714 has been shown to have various biochemical and physiological effects. In cancer cells, CID 16211714 has been shown to induce apoptosis by activating caspase-3 and caspase-9 and increasing the Bax/Bcl-2 ratio. In neuronal cells, CID 16211714 has been shown to protect against oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In inflammation studies, CID 16211714 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
CID 16211714 has several advantages for lab experiments. It is stable and easy to synthesize, making it readily available for research purposes. It has also shown promising results in various research applications, making it a potential candidate for drug development. However, CID 16211714 has some limitations. It has low solubility in water, which may limit its use in certain experiments. It also has not been extensively studied in vivo, which may limit its potential for clinical applications.
Orientations Futures
There are several future research directions for CID 16211714. One potential direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its effects in vivo to determine its potential for clinical applications. Additionally, CID 16211714 could be used in combination with other compounds to enhance its effects and reduce any potential limitations.
Conclusion
CID 16211714 is a promising compound for scientific research. It has been synthesized using various methods and has shown potential in various research applications, including cancer research, neuroprotection, and inflammation studies. Although its mechanism of action is not fully understood, studies have suggested that it modulates various signaling pathways and inhibits the activity of various enzymes. CID 16211714 has several advantages for lab experiments, including stability and ease of synthesis. However, it also has some limitations, such as low solubility in water and limited in vivo studies. Future research directions for CID 16211714 include further investigation of its mechanism of action and effects in vivo.
Applications De Recherche Scientifique
CID 16211714 has shown potential in various scientific research applications, including cancer research, neuroprotection, and inflammation studies. In cancer research, CID 16211714 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection studies, CID 16211714 has been shown to protect neuronal cells from oxidative stress and improve cognitive function. In inflammation studies, CID 16211714 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
InChI |
InChI=1S/C9H19NO5P.H2O/c1-8(2)5-7(15-16(12,13)14)6-9(3,4)10(8)11;/h7H,5-6H2,1-4H3,(H2,12,13,14);1H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGTZKBHXQSHHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)OP(=O)(O)O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583465 | |
| Record name | [2,2,6,6-Tetramethyl-4-(phosphonooxy)piperidin-1-yl]oxidanyl--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phosphonooxy-tempo hydrate | |
CAS RN |
22690-04-6 | |
| Record name | [2,2,6,6-Tetramethyl-4-(phosphonooxy)piperidin-1-yl]oxidanyl--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[bis(trimethylsilyl)amino]germane](/img/structure/B1602518.png)


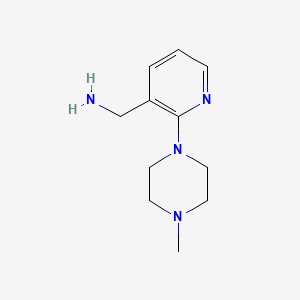

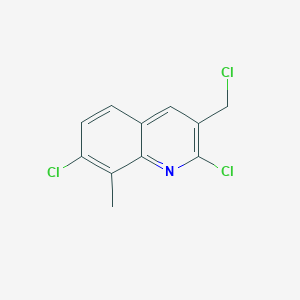

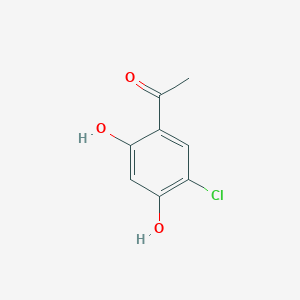

![1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1602531.png)
